4-Iodo-3-methoxy-N-(2-methoxyethyl)benzamide
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Overview
Description
4-Iodo-3-methoxy-N-(2-methoxyethyl)benzamide is a chemical compound with the molecular formula C11H14INO3 and a molecular weight of 335.14 g/mol . This compound is characterized by the presence of an iodine atom, a methoxy group, and a methoxyethyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Iodo-3-methoxy-N-(2-methoxyethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodo-3-methoxybenzoic acid and 2-methoxyethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
4-Iodo-3-methoxy-N-(2-methoxyethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert them into alcohols.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and oxidizing agents like potassium permanganate (KMnO4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Iodo-3-methoxy-N-(2-methoxyethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-3-methoxy-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways .
Comparison with Similar Compounds
4-Iodo-3-methoxy-N-(2-methoxyethyl)benzamide can be compared with other similar compounds, such as:
4-Iodo-3-methoxybenzamide: Lacks the methoxyethyl group, which may affect its reactivity and biological activity.
4-Iodo-N-(2-methoxyethyl)benzamide: Lacks the methoxy group on the benzene ring, which may influence its chemical properties.
3-Methoxy-N-(2-methoxyethyl)benzamide:
These comparisons highlight the unique features of this compound, such as the presence of both iodine and methoxy groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-iodo-3-methoxy-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO3/c1-15-6-5-13-11(14)8-3-4-9(12)10(7-8)16-2/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZXHCBEMOQYCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=C(C=C1)I)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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